molecular formula C20H27NO6 B363522 N-(3,5-dimethylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide CAS No. 1093408-00-4

N-(3,5-dimethylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide

Cat. No.: B363522
CAS No.: 1093408-00-4
M. Wt: 377.4g/mol
InChI Key: NMPFJWNIAMWBKN-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a structurally complex carboxamide derivative featuring a tricyclic core with multiple oxygen atoms and methyl substituents. The parent compound, 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylic acid (), serves as the foundation for this derivative, where the carboxylic acid group is replaced by a carboxamide moiety linked to a 3,5-dimethylphenyl substituent.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-10-7-11(2)9-12(8-10)21-17(22)15-13-14(25-19(3,4)24-13)16-18(23-15)27-20(5,6)26-16/h7-9,13-16,18H,1-6H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPFJWNIAMWBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide is a complex organic compound with notable potential for various biological activities. Its unique tricyclic structure and functional groups suggest a range of interactions within biological systems. This article explores the compound's biological activity based on existing research findings.

  • Molecular Formula : C20H27NO6
  • Molecular Weight : 377.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence neurotransmitter systems by modulating GABAergic and cholinergic pathways. This is significant for potential applications in neuropharmacology.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurotransmitter breakdown and are targets for treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeurotoxicityInitiated neurotoxicity through non-competitive blockade of GABAA receptors
Enzyme InhibitionInhibits acetylcholinesterase and butyrylcholinesterase
AnticonvulsantEnhanced GABAergic neurotransmission; diminished serotonergic activation
Anti-inflammatoryModerate anti-inflammatory effects impacting arachidonic acid production

Case Studies

  • Neurotoxicity Investigation :
    • A study examining the neurotoxic effects of similar compounds indicated that this compound could initiate neurotoxic responses through GABAA receptor blockade. This suggests potential implications for its use in neurological research and therapy.
  • Enzyme Interaction Studies :
    • Research has demonstrated that derivatives of this compound exhibit selective inhibition of cholinesterases. These findings highlight the compound's potential in treating conditions such as Alzheimer's disease by enhancing cholinergic signaling.

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of this compound alongside its derivatives:

  • Biotransformation Studies : The compound undergoes biotransformation within animal models, suggesting metabolic stability and potential efficacy in vivo.
  • Analgesic Properties : Some derivatives have been evaluated for analgesic activity through various pain models (e.g., hot-plate test), indicating modulation of nociceptive pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted carboxamides, which are prevalent in agrochemicals. Below is a comparative analysis with analogous compounds from and structural insights from :

Table 1: Structural and Functional Comparison of Selected Carboxamide Derivatives

Compound Name Key Substituents Functional Use/Properties
N-(3,5-dimethylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxamide 3,5-dimethylphenyl; tricyclic oxa-system Unknown (structural similarity to pesticides)
N-(3,4-dichlorophenyl) propanamide (Propanil) 3,4-dichlorophenyl Herbicide (rice field weed control)
N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide (Fenoxacrim) 3,4-dichlorophenyl; pyrimidine core Acaricide (mite control)
N-(3,5-dichlorophenyl)-3-(1-methylethyl)-2,4-dioxo-1-imidazolidinecarboxamide (Iprodione metabolite isomer) 3,5-dichlorophenyl; imidazolidine core Fungicide metabolite
N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Isoxazolyl; dimethoxybenzamide Pre-emergent herbicide

Key Observations

Substituent Effects: The 3,5-dimethylphenyl group in the target compound contrasts with chlorinated aryl groups (e.g., 3,4-dichlorophenyl in Propanil) in similar pesticides. Chlorine atoms enhance electrophilicity and binding to biological targets, while methyl groups may increase lipophilicity but reduce reactivity . highlights that substituent positions (e.g., nitro or amino groups on aromatic rings) influence electronic properties and bond stability. While the target compound lacks nitro groups, its methyl substituents likely modulate steric effects and solubility .

Core Structure Differences: The tricyclic oxa-system in the target compound differs from the pyrimidine (Fenoxacrim) or imidazolidine (Iprodione metabolite) cores in others. Oxygen-rich systems may enhance hydrogen bonding or metabolic stability compared to nitrogen-dominated heterocycles .

Research Implications and Limitations

  • Data Gaps : The absence of experimental data (e.g., bioactivity, solubility, toxicity) for the target compound limits direct functional comparisons.

Notes

Evidence Limitations : The provided sources lack direct pharmacological or agrochemical data for the target compound, necessitating cautious structural extrapolation.

Substituent Chemistry : Methyl and chlorine substituents exhibit divergent electronic effects, impacting compound reactivity and target interactions .

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